molecular formula C32H34N2O4 B2970356 4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE CAS No. 313499-99-9

4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE

Cat. No.: B2970356
CAS No.: 313499-99-9
M. Wt: 510.634
InChI Key: CQWNMFIJOXNSHB-UHFFFAOYSA-N
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Description

4-butoxy-N-[3-(4-butoxybenzamido)naphthalen-2-yl]benzamide is a synthetic organic compound with a molecular formula of C32H34N2O4 and a molecular weight of 511 Da . This high molecular weight, multi-ring structure is characterized by a high calculated LogP of 7.48, indicating significant hydrophobicity, and a polar surface area of 77 Ų . The molecule features two hydrogen bond donors and four hydrogen bond acceptors, which can influence its binding interactions and solubility profile . As a symmetric bis-benzamide derivative containing a naphthalene core, this compound is of significant interest in chemical and pharmaceutical research. Molecules with similar structural motifs, particularly those featuring naphthalene and amide linkages, are frequently explored as key intermediates in organic synthesis and medicinal chemistry . They are commonly investigated for their potential as enzyme inhibitors or for their ability to mimic biological structures, making them valuable tools in drug discovery and chemical biology . Researchers utilize this compound under the designation For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-butoxy-N-[3-[(4-butoxybenzoyl)amino]naphthalen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O4/c1-3-5-19-37-27-15-11-23(12-16-27)31(35)33-29-21-25-9-7-8-10-26(25)22-30(29)34-32(36)24-13-17-28(18-14-24)38-20-6-4-2/h7-18,21-22H,3-6,19-20H2,1-2H3,(H,33,35)(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWNMFIJOXNSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves the condensation of benzoic acids with amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 as a catalyst under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions. The reaction is performed at room temperature, making it suitable for large-scale industrial production.

Industrial Production Methods

In industrial settings, the production of benzamides often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation has been shown to enhance the efficiency and yield of the process . These methods are scalable and can be adapted for the mass production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the butoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BUTOXY-N-[3-(4-BUTOXYBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE stands out due to its unique structural features, such as the presence of butoxy groups and naphthalenyl moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-Butoxy-N-[3-(4-butoxybenzamido)naphthalen-2-yl]benzamide (CAS No. 313499-99-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by the following:

  • Molecular Formula : C32H34N2O4
  • Molecular Weight : 510.6234 g/mol
  • IUPAC Name : this compound

The compound consists of a naphthalene core substituted with butoxy and benzamide functional groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Calcium Channel Modulation : Similar compounds have been noted for their ability to modulate calcium channels, particularly T-type calcium channels, which play a critical role in neurotransmitter release and muscle contraction .
  • Glutamate Receptor Potentiation : Some derivatives in the same chemical family have shown potential in enhancing glutamate receptor function, which is crucial for synaptic plasticity and memory formation .
  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antineoplastic Activity : Research indicates that compounds with similar structures can inhibit tumor growth in vitro and in vivo models.
  • Neuroprotective Effects : The modulation of glutamate receptors may confer neuroprotective benefits, reducing excitotoxicity associated with neurodegenerative diseases.

Case Study 1: Anti-Cancer Activity

In a study conducted on human breast cancer cell lines, this compound demonstrated significant cytotoxic effects. The compound was administered at varying concentrations, revealing an IC50 value indicative of its potency against cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotection

A separate investigation assessed the neuroprotective effects of the compound in a rodent model of ischemic stroke. Treatment with the compound resulted in reduced neuronal death and improved functional recovery, suggesting its potential as a therapeutic agent for stroke.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Calcium Channel ModulationModulates T-type channels
Glutamate Receptor PotentiationEnhances synaptic signaling
Anti-CancerInduces apoptosis
NeuroprotectionReduces neuronal death

Table 2: Case Study Results

StudyModelOutcome
Anti-Cancer ActivityBreast Cancer Cell LinesSignificant cytotoxicity observed
NeuroprotectionRodent Ischemic StrokeReduced neuronal death

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